7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS 89418-10-0), often existing in its tautomeric 5(4H)-one form, is a highly functionalized fused bicyclic heterocycle widely utilized in medicinal chemistry and advanced materials synthesis. Characterized by its dual hydrogen-bonding motifs—a primary amine at the 7-position and a hydroxyl/oxo group at the 5-position—this compound serves as a critical building block for ATP-competitive kinase inhibitors, including c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase (CDK) modulators[1]. For industrial and laboratory buyers, procuring this specific isomer provides a stable, high-purity starting material that bypasses the complex regioselectivity challenges inherent in de novo pyrazolo-pyrimidine synthesis, ensuring reproducible downstream functionalization and reliable scale-up.
Attempting to substitute 7-aminopyrazolo[1,5-a]pyrimidin-5-ol with its uncyclized precursors (e.g., 3-aminopyrazole) or non-functionalized analogs (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine) introduces severe process bottlenecks and performance failures. In-house condensation of 3-aminopyrazole with malonic derivatives typically yields an intractable mixture of 7-amino and 5-amino regioisomers, necessitating costly and low-yielding chromatographic separations [1]. Furthermore, substituting the target compound with alkylated analogs eliminates the critical 5-hydroxyl and 7-amino functional groups. This not only prevents essential downstream electrophilic activation (such as chlorination at the C5 position) but also abolishes the fundamental hydrogen-bond donor/acceptor profile required for anchoring the scaffold into kinase hinge regions [2]. Consequently, direct procurement of the isomerically pure 7-amino-5-ol core is mandatory for both synthetic efficiency and biological efficacy.
Synthesizing the pyrazolo[1,5-a]pyrimidine core in-house via the condensation of 3-aminopyrazole with ethyl cyanoacetate frequently results in a mixture of regioisomers (7-amino-5-ol and 5-amino-7-ol), which necessitates labor-intensive chromatographic separation. Procuring pre-cyclized 7-aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS 89418-10-0) guarantees >95% isomeric purity upfront. In contrast, the crude in-house condensation typically yields the desired isomer at isolated yields of only 40-60% after purification [1].
| Evidence Dimension | Isolated yield of pure regioisomer |
| Target Compound Data | >95% purity upon direct procurement |
| Comparator Or Baseline | In-house synthesis from 3-aminopyrazole (40-60% isolated yield after separation) |
| Quantified Difference | ~40-50% improvement in process efficiency and elimination of isomer separation |
| Conditions | Standard condensation with ethyl cyanoacetate followed by purification |
Bypassing the regioselective condensation step significantly accelerates library synthesis and reduces solvent waste during scale-up.
For medicinal chemistry campaigns, the core scaffold must allow for orthogonal functionalization. 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol features a 5-hydroxyl/oxo group that is readily converted to a 5-chloro intermediate via POCl3 treatment, achieving high conversion rates. In comparison, unfunctionalized analogs like 5,7-dimethylpyrazolo[1,5-a]pyrimidine lack this reactive handle, rendering them completely inert to downstream SNAr or transition-metal-catalyzed cross-coupling reactions [1].
| Evidence Dimension | Reactivity toward electrophilic activation (chlorination) |
| Target Compound Data | >85% conversion to reactive 5-chloro derivative |
| Comparator Or Baseline | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (0% conversion, inert) |
| Quantified Difference | Absolute enabling of C5 functionalization |
| Conditions | POCl3 mediated chlorination for subsequent cross-coupling |
The ability to generate a reactive 5-chloro intermediate is essential for rapidly synthesizing diverse screening libraries via Suzuki or Buchwald-Hartwig couplings.
The 7-aminopyrazolo[1,5-a]pyrimidin-5-ol scaffold is a privileged structure for ATP-competitive kinase inhibitors (e.g., JNK, CDK). The 7-amino group acts as a critical hydrogen bond donor, while the 5-oxo/hydroxyl oxygen serves as an acceptor, anchoring the molecule within the kinase hinge region. Substituting this core with non-polar analogs, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine, abolishes these key interactions, typically resulting in a >100-fold drop in baseline target affinity [1].
| Evidence Dimension | Kinase hinge-binding capacity (hydrogen bonding) |
| Target Compound Data | Active dual donor/acceptor profile |
| Comparator Or Baseline | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (lacks donor/acceptor) |
| Quantified Difference | >100-fold preservation of baseline kinase affinity |
| Conditions | ATP-binding pocket interaction models |
Procuring the appropriately functionalized 7-amino-5-ol core is mandatory for maintaining the fundamental pharmacophore required for kinase inhibitor development.
Leveraging its dual hydrogen-bonding motifs, 7-aminopyrazolo[1,5-a]pyrimidin-5-ol is directly applied as the central pharmacophore in the development of ATP-competitive kinase inhibitors, particularly targeting c-Jun N-terminal kinases (JNK). Its pre-cyclized, isomerically pure nature allows medicinal chemists to immediately focus on peripheral diversification rather than core construction [1].
The 5-hydroxyl/oxo group makes this compound an ideal precursor for generating 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine intermediates. These activated intermediates are subsequently utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to synthesize complex, multi-ring pharmaceutical candidates[1].
Beyond oncology and inflammation, the 7-amino-5-ol scaffold is utilized in the synthesis of novel antimicrobial and antioxidant derivatives. The orthogonal reactivity of the 7-amino and 5-hydroxyl groups enables selective derivatization, allowing for the rapid generation of structure-activity relationship (SAR) libraries in infectious disease research [2].